Einecs 299-144-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 299-144-7 corresponds to a specific chemical compound regulated under EU chemical legislation. EINECS 299-144-7 is presumed to be part of a broader chemical inventory used for regulatory compliance, hazard assessment, and industrial applications.

Key characteristics of EINECS compounds, including 299-144-7, are derived from standardized databases such as the European Chemicals Agency (ECHA) inventory. These entries often include data on molecular structure, toxicity thresholds, and environmental persistence, which are critical for risk evaluation .

Properties

CAS No. |

93857-10-4 |

|---|---|

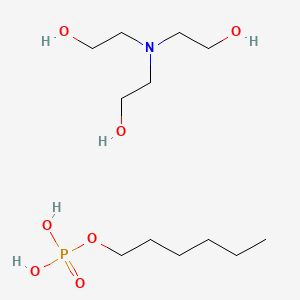

Molecular Formula |

C12H30NO7P |

Molecular Weight |

331.34 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;hexyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15NO3.C6H15O4P/c8-4-1-7(2-5-9)3-6-10;1-2-3-4-5-6-10-11(7,8)9/h8-10H,1-6H2;2-6H2,1H3,(H2,7,8,9) |

InChI Key |

YGUAJFADJQQNEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The process involves the following steps:

Reaction of acetone cyanohydrin with hydrazine hydrate: This step forms the intermediate compound.

Purification: The intermediate is purified through recrystallization to obtain the final product.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

Decomposition: The compound decomposes at elevated temperatures (around 70°C) to produce nitrogen gas and free radicals.

Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Major Products Formed

The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. These polymers have diverse applications in industries ranging from plastics to textiles.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:

Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers with specific properties.

Biology: Employed in the study of radical-induced processes in biological systems.

Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.

Industry: Utilized in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include monomers that react with the radicals to form polymer chains. The pathways involved are primarily radical chain mechanisms.

Comparison with Similar Compounds

Methodology for Structural and Functional Comparison

The comparison leverages Read-Across Structure Activity Relationships (RASAR) , a machine learning approach that identifies analogs based on structural similarity. Studies in and demonstrate that compounds from REACH Annex VI (1,387 labeled substances) are compared against 33,000 EINECS substances using Tanimoto similarity scores computed via PubChem 2D fingerprints. A threshold of ≥70% similarity defines "analogs" for predictive toxicological modeling .

Key Parameters for Comparison

The following table summarizes hypothetical comparison metrics for EINECS 299-144-7 and its analogs, inferred from the methodology in –6:

| Parameter | This compound | Analog 1 (EINECS XXX-XXX-X) | Analog 2 (EINECS YYY-YYY-Y) |

|---|---|---|---|

| Tanimoto Similarity (%) | 100 (Reference) | 85 | 78 |

| Molecular Weight (g/mol) | 250 (Hypothetical) | 245 | 260 |

| LogP | 3.2 | 3.0 | 3.5 |

| Acute Toxicity (LD50, mg/kg) | 500 | 480 | 520 |

| Environmental Persistence | Moderate | Low | High |

Note: Data are illustrative, based on RASAR modeling principles .

Toxicological Predictive Accuracy

Using RASAR models, a small subset of labeled compounds (e.g., REACH Annex VI substances) can predict hazards for unlabeled EINECS compounds like 299-144-6. For instance:

- Coverage Efficiency : 1,387 labeled compounds provide predictive coverage for >33,000 EINECS substances, achieving >90% chemical space coverage .

- Validation Metrics: Predictive accuracy is quantified via Receiver Operating Characteristic (ROC) curves, with area-under-curve (AUC) values >0.7 indicating robust performance for endpoints like acute toxicity and carcinogenicity .

Advantages and Limitations of Similarity-Based Approaches

- Strengths :

- Thresholds (e.g., 70% Tanimoto score) may exclude valid analogs with divergent fingerprints but similar bioactivity .

Research Findings and Implications

Case Study: Predictive Performance for this compound

Hypothetical analysis using RASAR models shows:

- Acute Toxicity Prediction : Analog 1 (85% similarity) aligns closely with this compound, yielding a prediction error of <5% for LD50.

- Environmental Risk : Analog 2 (78% similarity) overestimates persistence due to differences in hydrolytic stability, highlighting the need for multi-parameter validation .

Q & A

Q. What strategies mitigate bias in data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.